molecular formula C23H23ClN2O3S2 B305238 2-[[(4-chlorophenyl)sulfonyl](2-methylbenzyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[[(4-chlorophenyl)sulfonyl](2-methylbenzyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No. B305238
M. Wt: 475 g/mol
InChI Key: LPQPCFYTYWGZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-chlorophenyl)sulfonyl](2-methylbenzyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as 'Tasisulam' and has been studied for its potential in cancer treatment. This compound has been found to possess unique properties that make it a promising candidate for further research.

Mechanism of Action

Tasisulam binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. Tasisulam has been found to be more potent than other tubulin inhibitors such as paclitaxel and colchicine.
Biochemical and Physiological Effects:
Tasisulam has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells. Tasisulam has been found to have a low toxicity profile and has not shown any significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of Tasisulam is its ability to inhibit the growth of a variety of cancer cell lines. It has also been found to be effective against drug-resistant cancer cells. However, Tasisulam has some limitations in lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, Tasisulam has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for research on Tasisulam. One potential area of research is the development of water-soluble analogs of Tasisulam that can be administered in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Tasisulam. In addition, the combination of Tasisulam with other anti-cancer drugs could be explored to enhance its effectiveness. Finally, the potential use of Tasisulam in other diseases such as Alzheimer's disease and Parkinson's disease could be investigated.
In conclusion, Tasisulam is a promising compound that has shown potential in cancer treatment. Its unique mechanism of action and low toxicity profile make it an attractive candidate for further research. The development of water-soluble analogs and the identification of biomarkers could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of Tasisulam involves the reaction of 2-(methylthio)aniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and 2-methylbenzylamine to obtain the final product. The synthesis of Tasisulam has been described in detail in several research articles.

Scientific Research Applications

Tasisulam has been extensively studied for its potential in cancer treatment. It has been found to exhibit anti-tumor activity against a variety of cancer cell lines. In addition, Tasisulam has been shown to inhibit the growth of tumors in animal models. The mechanism of action of Tasisulam involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

2-[[(4-chlorophenyl)sulfonyl](2-methylbenzyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C23H23ClN2O3S2

Molecular Weight

475 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S2/c1-17-7-3-4-8-18(17)15-26(31(28,29)20-13-11-19(24)12-14-20)16-23(27)25-21-9-5-6-10-22(21)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

LPQPCFYTYWGZEU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN(CC(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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